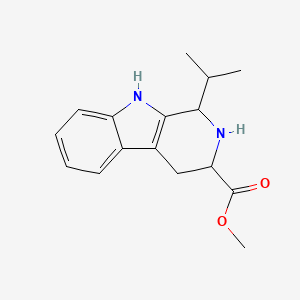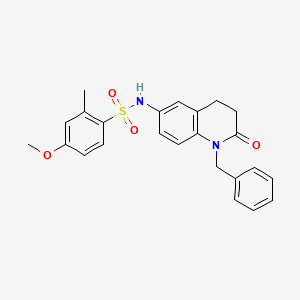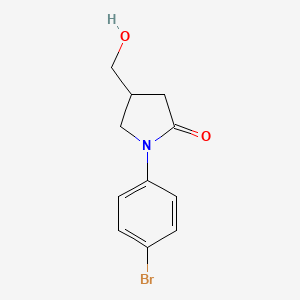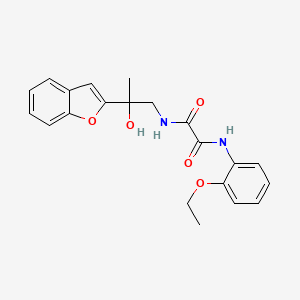![molecular formula C15H20N4OS B2864732 N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 670270-14-1](/img/structure/B2864732.png)
N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom. The morpholinoethyl group is attached to the pyrimidine ring via a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and thiophene rings, and the attachment of the morpholinoethyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiophene rings, and the morpholinoethyl group. The exact structure would depend on the positions of these groups in relation to each other .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrimidine ring could make it a potential hydrogen bond donor or acceptor .Scientific Research Applications
Antitumor Activity
This compound has been synthesized and evaluated for its antitumor activity . Studies have shown that certain derivatives exhibit pronounced antitumor effects, with the activity depending largely on the nature of the amine fragments . These findings are significant for the development of new anticancer drugs.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Derivatives of this compound have been designed and synthesized as potential EGFR kinase inhibitors . EGFR is a critical target in cancer therapy, and these compounds have shown promise in inhibiting the receptor, thereby preventing the proliferation of cancer cells .
Sigma-1 Receptor Antagonism
The compound has been studied for its role as a sigma-1 receptor antagonist . Sigma-1 receptors are involved in the process of pain sensation, and antagonists for these receptors can be used as an alternative therapy for pain management. The compound has shown antinociceptive effects in neuropathic pain models .
Antibacterial and Antifungal Activity
Research has also explored the antibacterial and antifungal activities of derivatives of this compound. The results suggest potential applications in treating infections caused by various bacterial and fungal pathogens .
DNA Methylation
Some derivatives of the compound have been associated with DNA methylation processes. DNA methylation is a crucial epigenetic mechanism that regulates gene expression, and compounds that can modulate this process have therapeutic potential in diseases like cancer .
Pharmacokinetics and Drug Design
The compound’s structure has guided the generation of new derivatives with improved potency and acceptable pharmacokinetics. This is essential for the compound’s development into a viable pharmaceutical agent that can be evaluated in vivo .
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities . They have been used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They also show promise in the design of antimicrobial and antitumor agents .
Mode of Action
Sigma-1 receptor antagonists, which include similar morpholinyl compounds, have been shown to have antinociceptive effects in certain types of pain . This suggests that the compound may interact with sigma-1 receptors, leading to changes in pain perception.
Future Directions
Future research on this compound could involve studying its potential uses in medicinal chemistry, given the known biological activity of many pyrimidine derivatives . Additionally, studies could be conducted to further elucidate its physical and chemical properties, and to develop methods for its synthesis .
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-2-11-12(3-1)21-15-13(11)14(17-10-18-15)16-4-5-19-6-8-20-9-7-19/h10H,1-9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBRZDYYAXKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2864649.png)
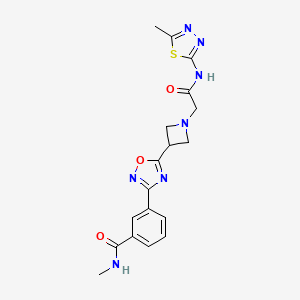
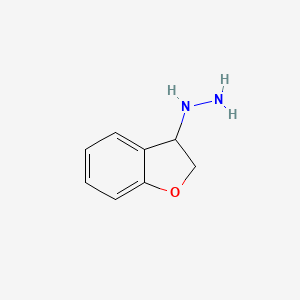

triazin-4-one](/img/structure/B2864654.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)
![1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864658.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)

